2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide
Description
This compound belongs to the quinazolinone-acetamide class, characterized by a 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl core linked to a phenylacetamide scaffold. Key structural features include:
- Pentyl chain: Increases lipophilicity, likely improving membrane permeability and bioavailability compared to shorter alkyl chains.
Properties
CAS No. |
1224014-21-4 |
|---|---|
Molecular Formula |
C30H32N4O4 |
Molecular Weight |
512.61 |
IUPAC Name |
2-[4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-pentylacetamide |
InChI |
InChI=1S/C30H32N4O4/c1-2-3-9-18-31-27(35)19-22-14-16-24(17-15-22)34-29(37)25-12-7-8-13-26(25)33(30(34)38)21-28(36)32-20-23-10-5-4-6-11-23/h4-8,10-17H,2-3,9,18-21H2,1H3,(H,31,35)(H,32,36) |
InChI Key |
QPGHJWPOMSKKJQ-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects against cancer cell lines, and potential mechanisms of action based on existing research.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 354.36 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens:
| Pathogen | Activity Observed |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Candida albicans | Moderate |
| Aspergillus flavus | No activity |
The antimicrobial screening utilized the agar diffusion method, measuring the zone of inhibition against standard antibiotics as controls. The results suggest that while the compound shows promise against certain bacteria and fungi, it lacks efficacy against Aspergillus flavus .
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of the compound was evaluated using several human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.5 |
| DU145 (Prostate) | 22.3 |
| B16-F10 (Melanoma) | 18.7 |
| HepG2 (Liver) | 30.1 |
These findings indicate that the compound exhibits significant cytotoxicity, particularly against lung and melanoma cancer cells . The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.
The biological activity of quinazoline derivatives is often attributed to their ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can activate caspase pathways leading to programmed cell death.
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Several studies have documented the synthesis and biological evaluation of similar quinazoline derivatives:
- Study A : A derivative with a similar structure demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus, highlighting the potential for developing new antibiotics from this chemical scaffold .
- Study B : Another study reported that a related quinazoline compound exhibited significant antitumor activity in vivo in mouse models, suggesting that modifications to the quinazoline core can enhance therapeutic efficacy .
Comparison with Similar Compounds
Structural Analog: N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)
Core Structure: Shared quinazolinone-acetamide backbone. Key Differences:
- Substituents: Compound 1 has a dichlorophenylmethyl group instead of the benzylamino-pentyl combination.
- Synthesis: Both compounds involve oxidation of thioxo-quinazolin intermediates, but Compound 1 uses 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide for final coupling . Biological Activity: Demonstrated anticonvulsant activity in preclinical models, suggesting the quinazolinone core is critical for neurological targeting. The dichlorophenyl group may enhance metabolic stability but increase steric hindrance compared to the target compound’s benzylamino substituent .
Structural Analog: N’-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide-N-phenylacetamide (BI)
Core Structure : Benzimidazole-acetohydrazide hybrid.
Key Differences :
- Heterocycle: Benzimidazole replaces quinazolinone, altering electronic properties and binding interactions.
- Functional Groups : Hydrazide and hydroxyacetamide groups introduce polar residues absent in the target compound.
Biological Activity : Exhibits anti-inflammatory properties, likely due to benzimidazole’s affinity for cyclooxygenase (COX) enzymes. The hydrazide group may improve solubility but reduce metabolic stability compared to the target compound’s pentyl chain .
Structural Analog: N-{trans-4-[Ethyl(2-hydroxyethyl)amino]cyclohexyl}acetamide
Core Structure : Cyclohexyl-acetamide derivative.
Key Differences :
- Scaffold: Cyclohexyl ring replaces the aromatic quinazolinone-phenyl system.
- Substituents: Ethyl-hydroxyethylamino group enhances hydrophilicity. Relevance: Highlights the impact of scaffold rigidity on pharmacokinetics. The target compound’s planar quinazolinone-phenyl system may favor DNA intercalation or enzyme binding, whereas cyclohexyl derivatives prioritize membrane penetration .
Comparative Data Table
Research Findings and Implications
- Quinazolinone vs. Benzimidazole: The quinazolinone core (target compound, Compound 1) is associated with anticonvulsant activity, while benzimidazole derivatives (e.g., BI) target inflammatory pathways. This suggests scaffold-dependent therapeutic divergence .
- Substituent Effects : The pentyl chain in the target compound likely enhances blood-brain barrier penetration compared to dichlorophenyl (Compound 1) or hydrophilic groups (cyclohexyl analog). However, excessive lipophilicity may reduce aqueous solubility .
- Synthetic Flexibility: The target compound’s benzylamino group could be modified to optimize binding affinity, as seen in dichlorophenyl (Compound 1) or hydrazide (BI) variants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
